4-ETHYL-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Overview
Description
4-ETHYL-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole derivative.
Formation of the thiophene ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Amidation reaction: The final step involves the reaction of the thiophene derivative with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ETHYL-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ETHYL-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYLTHIOPHENE-3-CARBOXAMIDE: shares structural similarities with other pyrazole and thiophene derivatives.
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: Another compound with a fluorobenzyl group, used in different contexts.
1-(4-Fluorobenzyl)piperazine: Known for its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-ethyl-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-3-16-12(2)24-11-17(16)18(23)21-15-8-20-22(10-15)9-13-4-6-14(19)7-5-13/h4-8,10-11H,3,9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBDLLCYCVNXJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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